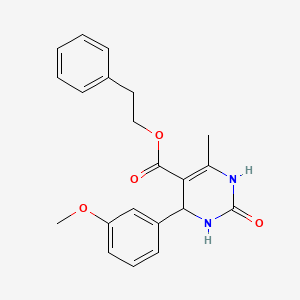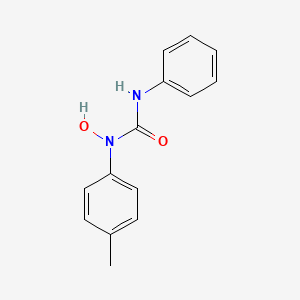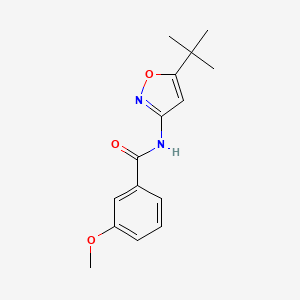![molecular formula C18H17NO2 B4989251 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. HPPH belongs to the class of photosensitizers, which are compounds that can absorb light and convert it into reactive oxygen species (ROS) that can cause cell damage and death.
Wirkmechanismus
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in PDT involves the absorption of light by the photosensitizer, which leads to the production of ROS. The ROS can cause cell damage and death through various mechanisms, including lipid peroxidation, protein oxidation, and DNA damage. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a high singlet oxygen quantum yield, which makes it an efficient photosensitizer for PDT.
Biochemical and Physiological Effects
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to accumulate selectively in cancer cells due to their increased metabolic activity and altered membrane properties. The absorption spectrum of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one peaks at around 665 nm, which allows for deep tissue penetration and selective activation of the photosensitizer in cancer cells. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one as a photosensitizer for PDT is its high singlet oxygen quantum yield, which makes it an efficient photosensitizer. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one also has a long wavelength absorption spectrum, which allows for deep tissue penetration and selective activation of the photosensitizer in cancer cells. One of the limitations of using 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of research is the development of new delivery systems for 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one that can improve its solubility and pharmacokinetics. Another area of research is the combination of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, the development of new photosensitizers based on the structure of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is another area of research that can lead to the discovery of more efficient and selective photosensitizers for PDT.
Synthesemethoden
The synthesis of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves several steps, starting from the reaction of 4-nitrophenol with cyclohexanone to produce 4-nitrophenylcyclohexanone. This intermediate is then reduced to 4-aminophenylcyclohexanone using sodium borohydride. The final step involves coupling 4-aminophenylcyclohexanone with 4-hydroxybenzaldehyde in the presence of acetic acid to produce 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one.
Wissenschaftliche Forschungsanwendungen
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential application in photodynamic therapy (PDT) for the treatment of cancer. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light and produces ROS that can selectively kill cancer cells. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
3-(4-hydroxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-8-6-15(7-9-17)19-16-10-14(11-18(21)12-16)13-4-2-1-3-5-13/h1-9,12,14,19-20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFNYGQCDXPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyanilino)-5-phenyl-2-cyclohexen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)


![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)



![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
